Sodium 1-(cyclobutylmethyl)-4-fluoro-1H-benzo[d]imidazole-2-carboxylate
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Overview
Description
Sodium 1-(cyclobutylmethyl)-4-fluoro-1H-benzo[d]imidazole-2-carboxylate is a synthetic organic compound belonging to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are commonly used in pharmaceuticals, agrochemicals, and materials science. This particular compound features a cyclobutylmethyl group and a fluorine atom, which can significantly influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 1-(cyclobutylmethyl)-4-fluoro-1H-benzo[d]imidazole-2-carboxylate typically involves the following steps:
Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid derivative under acidic or basic conditions.
Introduction of the Cyclobutylmethyl Group: This step often involves alkylation reactions where the benzimidazole core is reacted with cyclobutylmethyl halides in the presence of a base.
Carboxylation and Sodium Salt Formation: The final step involves carboxylation of the benzimidazole ring followed by neutralization with sodium hydroxide to form the sodium salt.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclobutylmethyl group, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can target the benzimidazole ring or the carboxylate group, potentially yielding amines or alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to replace the fluorine atom.
Major Products:
Oxidation: Cyclobutyl ketones or carboxylic acids.
Reduction: Benzimidazole amines or alcohols.
Substitution: Various substituted benzimidazoles depending on the nucleophile used.
Chemistry:
Catalysis: The compound can be used as a ligand in metal-catalyzed reactions due to its ability to coordinate with metal centers.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biology and Medicine:
Pharmaceuticals: Benzimidazole derivatives are known for their antimicrobial, antiviral, and anticancer activities. This compound could be explored for similar therapeutic applications.
Biological Probes: It can be used in the development of fluorescent probes for biological imaging due to the presence of the fluorine atom.
Industry:
Agrochemicals: Potential use as a pesticide or herbicide due to its structural similarity to other active benzimidazole compounds.
Dyes and Pigments: The compound’s structure allows for modifications that can lead to the development of new dyes and pigments.
Mechanism of Action
The mechanism of action of Sodium 1-(cyclobutylmethyl)-4-fluoro-1H-benzo[d]imidazole-2-carboxylate would depend on its specific application. In pharmaceuticals, it might interact with biological targets such as enzymes or receptors, inhibiting their activity or modulating their function. The fluorine atom can enhance binding affinity and selectivity towards these targets. In catalysis, the compound can act as a ligand, stabilizing metal centers and facilitating various catalytic cycles.
Comparison with Similar Compounds
Benzimidazole: The parent compound without the cyclobutylmethyl and fluorine substituents.
Methylbenzimidazole: Similar structure but with a methyl group instead of cyclobutylmethyl.
Fluorobenzimidazole: Contains a fluorine atom but lacks the cyclobutylmethyl group.
Uniqueness:
Cyclobutylmethyl Group: Provides steric bulk and potential for unique interactions with biological targets.
Fluorine Atom: Enhances metabolic stability and binding affinity in biological systems.
Carboxylate Group: Increases solubility and allows for the formation of salts, improving the compound’s versatility in various applications.
Properties
IUPAC Name |
sodium;1-(cyclobutylmethyl)-4-fluorobenzimidazole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2O2.Na/c14-9-5-2-6-10-11(9)15-12(13(17)18)16(10)7-8-3-1-4-8;/h2,5-6,8H,1,3-4,7H2,(H,17,18);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMBCJZYZQHYSQV-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CN2C3=C(C(=CC=C3)F)N=C2C(=O)[O-].[Na+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FN2NaO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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